

An In-depth Technical Guide to the Synthesis and Manufacturing of Phenol-d5

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of **PhenoI-d5** (C_6D_5OH), an isotopically labeled compound of significant interest in pharmaceutical research, metabolic studies, and as an internal standard in mass spectrometry-based analyses. This document details key synthetic strategies, providing in-depth experimental protocols and quantitative data to serve as a practical resource for professionals in the field of drug development and chemical synthesis.

Introduction to Phenol-d5

Phenol-d5 is an isotopically labeled analog of phenol where the five hydrogen atoms on the aromatic ring have been replaced by deuterium atoms.[1] This isotopic substitution imparts a greater molecular weight (99.14 g/mol for C₆HD₅O) compared to unlabeled phenol (94.11 g/mol), which allows for its use as an internal standard for the precise quantification of phenol in complex matrices via isotope dilution mass spectrometry.[2][3] Furthermore, the kinetic isotope effect associated with the carbon-deuterium bond makes **Phenol-d5** a valuable tool for studying reaction mechanisms and metabolic pathways of phenolic compounds.[2][4] Its applications extend to organic synthesis, where it serves as a deuterated building block for more complex molecules, and in materials science for studies involving neutron scattering.[5][6]

Key Synthetic Strategies for Phenol-d5

Foundational & Exploratory





The synthesis of **Phenol-d5** can be broadly categorized into two primary approaches: the direct deuteration of phenol through hydrogen-deuterium (H-D) exchange and the synthesis from a pre-deuterated benzene precursor.

2.1. Catalytic Hydrogen-Deuterium (H-D) Exchange

Catalytic H-D exchange is a widely employed and efficient method for the synthesis of **Phenol-d5**. This technique involves the direct replacement of hydrogen atoms on the phenol ring with deuterium from a deuterium source, typically deuterium oxide (D₂O), in the presence of a catalyst.

Transition Metal Catalysis: Platinum on carbon (Pt/C) is a highly effective catalyst for the deuteration of phenol.[7] The reaction can proceed efficiently even at room temperature, leading to nearly quantitative deuterium incorporation.[7] Other platinum group metals on carbon supports, such as palladium (Pd/C) and iridium (Ir/C), are also utilized for the H-D exchange of arenes.[8][9] The general mechanism involves the activation of the C-H bond by the metal catalyst, facilitating the exchange with deuterium from D₂O.

Acid Catalysis: Acid-catalyzed H-D exchange is another common method.[2] Polymer-supported acid catalysts, such as Amberlyst 15, can be used to facilitate the deuteration of phenols in D₂O at elevated temperatures.[10] The electron-donating hydroxyl group of phenol activates the ortho and para positions, promoting electrophilic substitution with deuterium ions. [2] Under strongly acidic conditions and higher temperatures, deuteration at the meta position can also be achieved.[11][12]

2.2. Synthesis from Deuterated Benzene

An alternative strategy involves the synthesis of phenol from a commercially available deuterated precursor, such as benzene-d6. This approach ensures a high level of isotopic enrichment in the final product. Several industrial methods for phenol synthesis can be adapted for this purpose.

 Via Diazotization of Aniline-d5: A notable route involves the conversion of aniline hydrochloride-d5 to phenol-d5 through diazotization.[12] This method is reported to be efficient.



Adapted Industrial Processes: The cumene process, which involves the alkylation of benzene with propene to form cumene, followed by oxidation, is a major industrial route to phenol.[13] In principle, substituting benzene with benzene-d6 would yield cumene-d11, which would then be converted to Phenol-d5 (and acetone-d6). Other direct oxidation methods for converting benzene to phenol could also be adapted.[14][15][16][17] Another laboratory-scale synthesis involves the sulfonation of benzene followed by alkali fusion.[18]

Experimental Protocols

3.1. Protocol 1: Platinum-Catalyzed H-D Exchange of Phenol

This protocol is adapted from the efficient deuteration method for aromatic rings using a $Pt/C-D_2O-H_2$ system.[7]

Materials:

- Phenol
- 10% Platinum on carbon (Pt/C)
- Deuterium oxide (D₂O, 99.8+ atom % D)
- Hydrogen gas (H₂)
- Ethyl acetate
- · Anhydrous sodium sulfate
- Sealed reaction tube

Procedure:

- In a sealed tube, a mixture of phenol (1 mmol), 10% Pt/C (50 mg, ~0.025 mmol Pt), and D₂O (2 mL) is prepared.
- The atmosphere in the tube is replaced with hydrogen gas (1 atm).
- The reaction mixture is stirred vigorously at room temperature (ca. 20 °C) for 24 hours.



- Upon completion, the reaction mixture is filtered to remove the Pt/C catalyst.
- The filtrate is extracted with ethyl acetate (3 x 10 mL).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield Phenol-d5.
- The hydroxyl proton (-OD) will readily exchange with protons from any residual water during workup. To obtain Phenol-d6 (C₆D₅OD), the workup should be performed under anhydrous conditions or the final product should be re-dissolved in D₂O and lyophilized.

3.2. Protocol 2: Acid-Catalyzed Deuteration using Amberlyst 15

This protocol is based on the use of a polymer-supported acid catalyst for the deuteration of phenols.[10]

Materials:

- Phenol
- Amberlyst-15 resin (dry)
- Deuterium oxide (D2O, 99.8+ atom % D)
- Nitrogen gas
- Centrifugation tube
- · Diethyl ether

Procedure:

- Dry Amberlyst-15 resin (100 mg) is added to a solution of phenol (100 mg, ~1.06 mmol) in deuterium oxide (6 mL) in a centrifugation tube under a nitrogen atmosphere.
- The reaction vessel is tightly sealed and heated in an oil bath at 110 °C for 24 hours, with protection from light.



- After cooling to room temperature, the mixture is centrifuged, and the supernatant D₂O is decanted.
- The resin is washed with fresh D₂O (2 x 3 mL), and the D₂O fractions are combined.
- The combined aqueous solution is extracted with diethyl ether (3 x 10 mL).
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield **Phenol-d5**.

Data Presentation

Table 1: Comparison of Catalytic H-D Exchange Methods for Phenol

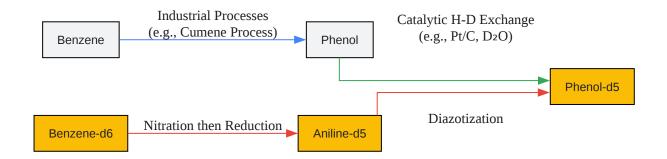
Catalyst System	Deuterium Source	Temperatur e (°C)	Reaction Time (h)	Deuterium Incorporati on	Reference
10% Pt/C, H ₂	D ₂ O	~20	24	Nearly Quantitative	[7]
Amberlyst-15	D ₂ O	110	24	High (specific % not stated)	[10]
Pd(OAc)² / Ligand	D₂O / HFIP	80	18	>95% (orthoselective for substituted phenol)	[9]

Table 2: Physical Properties of Phenol-d5



Property	Value	Reference(s)
CAS Number	4165-62-2	[1][5]
Molecular Formula	C ₆ HD ₅ O	[3][5]
Molecular Weight	99.14 g/mol	[3][5]
Melting Point	40-42 °C	[1]
Boiling Point	182 °C	[1]
Isotopic Purity	Typically ≥ 98 atom % D	

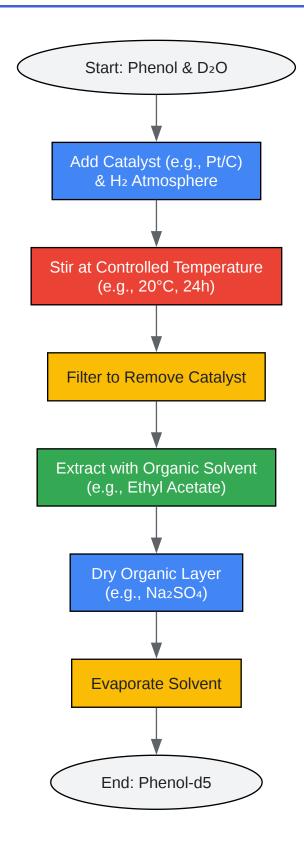
Visualizations



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Caption: Major synthetic routes to **Phenol-d5**.





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Caption: Experimental workflow for catalytic H-D exchange.



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